molecular formula C13H19N3O3S2 B2469123 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 1797846-91-3

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No.: B2469123
CAS No.: 1797846-91-3
M. Wt: 329.43
InChI Key: LZIDHPCZSPRXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a synthetic organic compound that belongs to the class of azetidines and pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the isobutylsulfonyl group can be achieved using sulfonyl chloride reagents under basic conditions.

    Thioether Formation: The pyrimidin-2-ylthio group can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives and thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds containing the azetidine ring structure.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring structure.

    Sulfonyl Compounds: Compounds containing sulfonyl functional groups.

Uniqueness

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its uniqueness lies in the potential synergistic effects of the azetidine, pyrimidine, and sulfonyl groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-10(2)9-21(18,19)11-6-16(7-11)12(17)8-20-13-14-4-3-5-15-13/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIDHPCZSPRXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.